4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylbenzoic acid
Description
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with ethoxycarbonyl and fluorophenyl groups
Properties
IUPAC Name |
4-(4-ethoxycarbonyl-3-fluorophenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c1-3-22-17(21)14-7-4-11(9-15(14)18)13-6-5-12(16(19)20)8-10(13)2/h4-9H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZSHJQEWVEONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691934 | |
| Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-14-1 | |
| Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the esterification of 4-iodobenzoic acid with ethyl alcohol in the presence of a catalyst, followed by a coupling reaction with 3-fluorophenylboronic acid using a palladium catalyst under Suzuki-Miyaura cross-coupling conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-carboxybenzoic acid.
Reduction: 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylbenzoic acid has several applications in scientific research:
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylbenzoic acid involves its interaction with specific molecular targets. In biochemical assays, it can act as a ligand binding to proteins or enzymes, modulating their activity. The ethoxycarbonyl and fluorophenyl groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
- 3-(Ethoxycarbonyl)-4-fluorophenylboronic acid
- 4-(Ethoxycarbonyl)-3-fluorophenylboronic acid
- 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid
Comparison: 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylbenzoic acid is unique due to the presence of both ethoxycarbonyl and fluorophenyl groups on the benzoic acid core. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The methyl group further enhances its chemical diversity, making it a versatile compound in synthetic and medicinal chemistry .
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